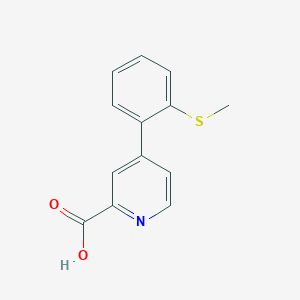

4-(2-Methylthiophenyl)picolinic acid

Description

Properties

IUPAC Name |

4-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTGHJKRKJNBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production of Picolinic Acid

Picolinic acid is commercially synthesized via ammoxidation of 2-picoline followed by hydrolysis:

Alternative laboratory methods include the oxidation of 2-methylpyridine with potassium permanganate.

Halogenation at the 4-Position

Introducing a halogen at the 4-position is a pivotal step for subsequent cross-coupling. Methyl 4-chloropicolinate is synthesized from 2-picolinic acid using thionyl chloride and methanol:

Reaction Conditions :

-

Thionyl chloride (3 eq), DMF (catalytic), 72°C, 16 hours.

| Component | Specification |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |

| Solvent | Toluene/EtOH (3:1) |

| Base | K₂CO₃ (2 eq) |

| Temperature | 80–90°C, 12–24 hours |

| Yield | 60–75% (reported for analogous reactions) |

Key Considerations :

-

Boronic acid must be purified to minimize homocoupling.

-

Anhydrous conditions prevent hydrolysis of the ester intermediate.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the target carboxylic acid:

Conditions :

-

2 M NaOH, reflux, 4–6 hours.

-

Acidification to pH 2–3 with HCl precipitates the product.

Alternative Synthetic Pathways

Ullmann-Type Coupling

For substrates sensitive to boronic acid availability, copper-mediated coupling with 2-methylthiophenol may be employed:

Limitations :

Directed C-H Functionalization

Emerging methods utilize directing groups to achieve regioselective C–H activation:

Challenges :

-

Limited precedent for meta-functionalization relative to carboxylic acid groups.

Analytical Characterization and Quality Control

Critical data for validating synthetic success include:

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 8.8 (d, J=5 Hz, 1H, H3), 8.2 (s, 1H, H5), 7.6–7.4 (m, 4H, thiophene), 2.5 (s, 3H, SCH₃).

-

LC-MS : m/z 260 [M+H]⁺.

Purity Metrics :

-

HPLC: >98% (C18 column, 0.1% TFA/MeCN gradient).

-

Melting Point: 215–217°C (decomp.).

Industrial and Environmental Considerations

Scale-Up Challenges :

-

Pd catalyst removal requires scavengers or column chromatography.

-

Thiophene oxidation byproducts necessitate inert atmospheres.

Green Chemistry Alternatives :

-

Recyclable Pd catalysts (e.g., Pd/C) under investigation.

Applications in Drug Development

This compound serves as a precursor to mGlu₄-positive allosteric modulators (PAMs). For example, Compound 11 ([11C]11) demonstrated high brain uptake in PET imaging studies for Parkinson’s disease:

Pharmacological Data :

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The picolinic acid moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

4-(2-Methylthiophenyl)picolinic acid serves as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for applications in catalysis and material science.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies suggest effectiveness against various microbial strains.

- Anticancer Activity: Preliminary investigations show promise in inhibiting cancer cell proliferation.

Medicine

Ongoing research explores its therapeutic applications, particularly:

- Neurological Disorders: The compound's derivatives are being evaluated for their ability to activate metabotropic glutamate receptors (mGluRs), which may aid in treating conditions like Parkinson's disease .

- Drug Development: Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

Industrial Applications

In industry, this compound is utilized as a precursor in the synthesis of various materials and chemicals. Its unique properties make it suitable for developing new fungicides and herbicides .

Case Studies

-

Anticancer Research:

A study evaluated the efficacy of various picolinic acid derivatives, including this compound, against cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further exploration in drug development . -

Neurological Applications:

Research into mGluR activation showed that specific derivatives exhibited high binding affinity, making them potential candidates for imaging studies in neurological disorders. -

Fungicidal Activity:

The compound has been tested for its effectiveness against phytopathogenic fungi, demonstrating promising results that could lead to agricultural applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. It may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The 2-methylthiophenyl group in the target compound is electron-rich due to the sulfur atom’s lone pairs, which may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., fluorine in 4-(2,3-difluorophenyl)picolinic acid) .

- Synthetic Accessibility : Methoxycarbonyl and formyl substituents (as in ) are versatile handles for further functionalization, whereas the methylthio group may require specialized thiol- or sulfide-based reagents.

Solubility and Stability

- Hydroxyethyl and Hydroxyphenyl Derivatives : Compounds like 4-(2-hydroxyethyl)picolinic acid (solubility >10 mg/mL) demonstrate significantly higher aqueous solubility than the hydrophobic 2-methylthiophenyl analog .

- Fluorinated Derivatives : 4-(2,3-Difluorophenyl)picolinic acid’s stability under physiological conditions is likely superior due to fluorine’s resistance to metabolic oxidation .

Bioactivity Insights

- Phosphonomethyl Picolinic Acids: Analogs such as 4-(phenyl)-6-(phosphonomethyl)picolinic acid (yield: 71%) show inhibitory activity against metallo-β-lactamases, suggesting that the target compound’s thioether group could similarly modulate enzyme interactions .

- Methoxycarbonyl Derivatives : These are often intermediates in prodrug design, as seen in methyl 4-chloropicolinate synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.